2-bromo-5-(propan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-5-(propan-2-yl)benzonitrile is an organic compound with the molecular formula C10H10BrN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and an isopropyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(propan-2-yl)benzonitrile typically involves the bromination of 5-(propan-2-yl)benzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-(propan-2-yl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2-bromo-5-(propan-2-yl)benzonitrile is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Drug Development: As a building block for the synthesis of pharmaceutical compounds.
Material Science: In the development of new materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-bromo-5-(propan-2-yl)benzonitrile depends on its chemical reactivity. The bromine atom and nitrile group are key functional groups that participate in various chemical reactions. The bromine atom can undergo nucleophilic substitution, while the nitrile group can be reduced or hydrolyzed. These reactions enable the compound to interact with other molecules and form new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methylbenzonitrile: Similar structure but with a methyl group instead of an isopropyl group.
2-bromo-4-(propan-2-yl)benzonitrile: Similar structure but with the isopropyl group at the fourth position.
2-chloro-5-(propan-2-yl)benzonitrile: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-bromo-5-(propan-2-yl)benzonitrile is unique due to the specific positioning of the bromine and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
1369813-93-3 |
---|---|
Molecular Formula |
C10H10BrN |
Molecular Weight |
224.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.